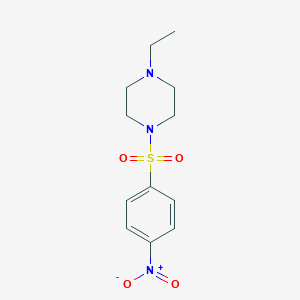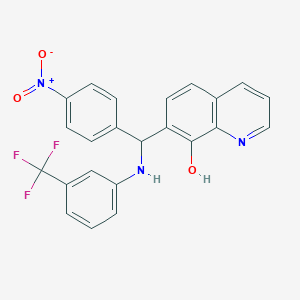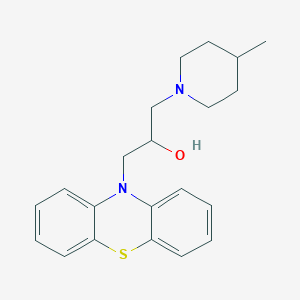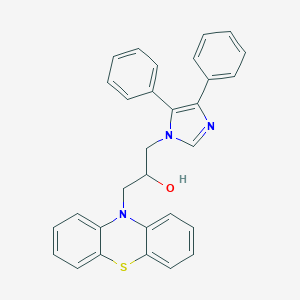![molecular formula C22H25N3S B380957 4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315678-48-9](/img/structure/B380957.png)
4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been studied for their broad-spectrum biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for the compound was not found in the available literature.Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by the fusion of a pyrimidine ring and a thiophene ring . The specific molecular structure of the compound was not found in the available literature.Chemical Reactions Analysis
Thienopyrimidines can undergo a range of chemical reactions due to their structural relationship with purine bases . A specific chemical reaction analysis for the compound was not found in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary widely depending on their specific structure . The specific physical and chemical properties of the compound were not found in the available literature.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
12-(4-benzylpiperidin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-15-23-21(20-18-8-5-9-19(18)26-22(20)24-15)25-12-10-17(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMXJVRDCHJCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B380875.png)
![Ethyl 2-{[(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380878.png)
![4-methyl-7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B380883.png)
![2-Ethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B380884.png)
![N-[4-(2-{4-ethoxy-2-nitroanilino}-2-oxoethoxy)phenyl]-N-methylbenzamide](/img/structure/B380886.png)
![2-[(2-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B380887.png)




![3-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B380893.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide](/img/structure/B380899.png)
